molecular formula C6H11N3O3 B14017199 N~2~-Acetyl-L-aspartamide CAS No. 84652-30-2

N~2~-Acetyl-L-aspartamide

Cat. No.: B14017199
CAS No.: 84652-30-2
M. Wt: 173.17 g/mol
InChI Key: OANWRLMVAWRMEK-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-Acetyl-L-aspartamide: is a derivative of aspartic acid, where the amino group is acetylated. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is structurally related to N-acetylaspartic acid, a well-known brain metabolite.

Preparation Methods

Synthetic Routes and Reaction Conditions: N2-Acetyl-L-aspartamide can be synthesized through the acetylation of L-aspartamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of N2-Acetyl-L-aspartamide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N2-Acetyl-L-aspartamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-acetylaspartic acid.

    Reduction: Reduction reactions can convert N2-Acetyl-L-aspartamide back to L-aspartamide.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: N-acetylaspartic acid.

    Reduction: L-aspartamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry: N2-Acetyl-L-aspartamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, N2-Acetyl-L-aspartamide is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: This compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its structural similarity to N-acetylaspartic acid makes it a candidate for studying brain metabolism and related diseases.

Industry: N2-Acetyl-L-aspartamide is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N2-Acetyl-L-aspartamide involves its interaction with specific enzymes and receptors in the body. It is believed to act as a precursor for the synthesis of N-acetylaspartic acid, which plays a crucial role in brain metabolism. The compound may also influence the activity of certain neurotransmitters and contribute to the regulation of neuronal function.

Comparison with Similar Compounds

    N-acetylaspartic acid: A brain metabolite involved in neuronal function.

    N-acetylaspartylglutamate: A derivative of N-acetylaspartic acid with roles in neurotransmission.

    N-acetylglutamic acid: Another acetylated amino acid with metabolic functions.

Uniqueness: N2-Acetyl-L-aspartamide is unique due to its specific acetylation pattern, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in distinct biochemical pathways and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

84652-30-2

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

(2S)-2-acetamidobutanediamide

InChI

InChI=1S/C6H11N3O3/c1-3(10)9-4(6(8)12)2-5(7)11/h4H,2H2,1H3,(H2,7,11)(H2,8,12)(H,9,10)/t4-/m0/s1

InChI Key

OANWRLMVAWRMEK-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)N)C(=O)N

Canonical SMILES

CC(=O)NC(CC(=O)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.